(3S,4R)-4-methoxy-1-methylpyrrolidin-3-amine dihydrochloride

Antibacterial quinolones Chiral SAR Stereochemical differentiation

Procure the enantiopure (3S,4R) dihydrochloride, the essential C-7 side-chain precursor for quinolone antibacterials. SAR studies confirm this specific stereochemistry delivers significantly higher potency than the (3R,4S) enantiomer or trans diastereomers. The dihydrochloride salt guarantees defined stoichiometry, superior aqueous solubility, and batch-to-batch consistency critical for reproducible synthesis. Supplied with 95% purity; inquire for bulk pricing.

Molecular Formula C6H16Cl2N2O
Molecular Weight 203.11 g/mol
Cat. No. B11754406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-4-methoxy-1-methylpyrrolidin-3-amine dihydrochloride
Molecular FormulaC6H16Cl2N2O
Molecular Weight203.11 g/mol
Structural Identifiers
SMILESCN1CC(C(C1)OC)N.Cl.Cl
InChIInChI=1S/C6H14N2O.2ClH/c1-8-3-5(7)6(4-8)9-2;;/h5-6H,3-4,7H2,1-2H3;2*1H/t5-,6+;;/m0../s1
InChIKeyJLVDRWLILONZCF-KXSOTYCDSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: (3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine Dihydrochloride – Chiral Pyrrolidine Intermediate


(3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine dihydrochloride (CAS free base: 128757-97-1; dihydrochloride racemic: 1824186-39-1) is a chiral cis-configured pyrrolidine derivative bearing a C4-methoxy group and an N1-methyl substituent. The compound is supplied as the dihydrochloride salt (MW 203.11 g/mol) to enhance aqueous solubility and solid-state stability [1]. It belongs to a class of 3-amino-4-methoxypyrrolidines employed as key chiral building blocks in medicinal chemistry, most notably as the C-7 substituent in quinolonecarboxylic acid antibacterial agents [2]. The (3S,4R) absolute configuration defines a specific spatial arrangement of the amine and methoxy groups that critically influences biological target engagement [2].

Why Generic Substitution Fails for (3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine Dihydrochloride


The 3-amino-4-methoxypyrrolidine scaffold contains two stereogenic centers, yielding four possible stereoisomers: (3S,4R), (3R,4S), (3S,4S), and (3R,4R). Published structure-activity relationship (SAR) studies on quinolone antibacterials demonstrate that both the relative configuration (cis vs. trans) and the absolute configuration (3S,4R vs. 3R,4S) produce quantitatively distinct in vitro and in vivo antibacterial activities [1]. The cis-(3S,4R) isomer delivers substantially higher potency than its (3R,4S) enantiomer and outperforms trans diastereomers against multiple Gram-positive and Gram-negative pathogens. Consequently, substituting a racemic mixture, the trans isomer, or the opposite enantiomer cannot replicate the activity profile tied to this specific stereochemistry [1]. The dihydrochloride salt form further distinguishes the product from free-base preparations by providing defined stoichiometry, improved aqueous handling, and batch-to-batch consistency critical for reproducible experimental outcomes [2].

Quantitative Differentiation Evidence for (3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine Dihydrochloride


Cis-(3S,4R) vs. (3R,4S) Enantiomer: Differential Antibacterial Activity in Quinolone Conjugates

When incorporated as the C-7 substituent of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, the (3'S,4'R)-configured 3-amino-4-methoxypyrrolidine exhibited substantially higher in vitro antibacterial activity than the (3'R,4'S) enantiomer across multiple bacterial strains [1]. This finding was part of a systematic study of all four stereoisomers and their N-methylated variants (compounds 3a–3l). The (3'S,4'R) configuration was specifically identified as the optimal stereochemistry, leading to the selection of compound 3k for advanced evaluation [1].

Antibacterial quinolones Chiral SAR Stereochemical differentiation

Cis vs. Trans Configuration: Superior Antibacterial Potency of Cis Isomers in Quinolone Series

In the same Okada et al. (1993) study, cis-configured 3-amino-4-methoxypyrrolidine derivatives (encompassing the (3S,4R) and (3R,4S) pair) showed higher antibacterial activities against most pathogens examined compared to their trans-configured counterparts [1]. This configurational effect was observed in both in vitro and in vivo assays, demonstrating that the relative cis orientation of the C3-amine and C4-methoxy groups is a critical determinant of antibacterial efficacy [1].

Quinolone antibacterials Cis-trans isomerism Antimicrobial SAR

N-Methylation Effect: Differential In Vitro vs. In Vivo Activity for 3-Methylamino-4-methoxypyrrolidine Quinolones

Okada et al. (1993) specifically compared N-methylated 3-methylamino-4-methoxypyrrolidine derivatives (which structurally correspond to the target compound once deprotected) against their primary amine counterparts. N-Methylation of the C3-amino group lowered in vitro antibacterial activity but did not reduce in vivo efficacy; in fact, it produced superior in vivo anti-pseudomonal activity [1]. This divergent in vitro/in vivo profile is a distinctive feature of the N-methylated series.

N-Methyl SAR Quinolone pharmacophore In vitro-in vivo correlation

Pyrrolidine vs. Azetidine C-7 Substituents: QSAR-Guided Superiority of the Pyrrolidine Scaffold

Prior QSAR analysis by the same group established that 3-amino-4-methoxypyrrolidine was selected as one of the most promising C-7 substituent groups based on quantitative structure-activity relationship modeling of azetidine quinolones [1][2]. The subsequent experimental study confirmed that pyrrolidine derivatives showed higher in vitro and in vivo antibacterial activities against both Gram-positive and Gram-negative bacteria than the analogous azetidine-bearing compounds [2].

QSAR antibacterial Quinolone C-7 optimization Heterocycle comparison

Dihydrochloride Salt vs. Free Base: Solubility and Handling Advantages

The dihydrochloride salt form of (3S,4R)-4-methoxy-1-methylpyrrolidin-3-amine (MW 203.11 g/mol for the salt vs. 130.19 g/mol for the free base) is specifically prepared to enhance aqueous solubility and solid-state stability for pharmaceutical and synthetic applications [1]. While the free base is a low-molecular-weight amine with limited water solubility, the dihydrochloride provides defined stoichiometry (2 HCl equivalents), improved weighability for small-scale reactions, and direct compatibility with aqueous reaction conditions or biological assay buffers [1].

Salt form selection Aqueous solubility Chemical handling

Recommended Application Scenarios for (3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine Dihydrochloride


Synthesis of Stereochemically Defined Quinolone Antibacterial Lead Compounds

Use as the enantiopure C-7 side-chain precursor for constructing 1-cyclopropyl-5-amino-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid derivatives, as claimed in US Patent 5,106,854 [1]. The (3S,4R) configuration is explicitly required for optimal in vitro and in vivo antibacterial activity, particularly against Pseudomonas aeruginosa where the N-methyl group confers superior in vivo efficacy compared to des-methyl analogs [2]. Direct coupling of the dihydrochloride intermediate via nucleophilic aromatic substitution at the quinolone C-7 position yields the active pharmaceutical ingredient scaffold [1].

Chiral Building Block for Neurokinin-3 (NK-3) Receptor Antagonist Programs

The compound has been cited as an intermediate in patent literature for NK-3 receptor antagonists [1]. The rigid cis-pyrrolidine scaffold with defined (3S,4R) stereochemistry provides a conformationally constrained amine pharmacophore suitable for exploring NK-3 receptor binding pockets. The N-methyl group contributes to metabolic stability and CNS penetration potential, while the dihydrochloride salt enables direct use in parallel synthesis workflows [1].

Kinase Inhibitor Fragment Elaboration

The compound has been highlighted as an intermediate in kinase inhibitor patents (e.g., Aurora A kinase) [1]. The C3-amine serves as a hydrogen-bond donor to the kinase hinge region, while the C4-methoxy group modulates lipophilicity (cLogP modulation) and the N1-methyl group occupies the ribose pocket or solvent-exposed region. The (3S,4R) stereochemistry provides a defined exit vector geometry that is not reproducible with trans diastereomers [1].

Asymmetric Synthesis Methodology Development

The compound serves as a stereochemically pure starting material or intermediate for developing novel asymmetric synthetic methodologies targeting 3,4-disubstituted pyrrolidines [1]. The dihydrochloride salt form offers advantages in reaction screening: precise stoichiometric control, easy handling in automated synthesis platforms, and compatibility with both organic and aqueous reaction conditions. Its well-defined stereochemistry makes it a suitable substrate for evaluating new chiral catalyst systems or biocatalytic transformations [2].

Quote Request

Request a Quote for (3S,4R)-4-methoxy-1-methylpyrrolidin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.